Angiotensin pentapeptide

Übersicht

Beschreibung

Angiotensin pentapeptide is a biologically active peptide derived from the larger angiotensin II peptide. It plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. The pentapeptide sequence is a fragment of the angiotensin II peptide, specifically the amino acid sequence from the fourth to the eighth position. This peptide has been studied for its potential therapeutic applications, particularly in the treatment of hypertension and cardiovascular diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of angiotensin pentapeptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a host organism, such as bacteria or yeast, which then produces the peptide through its natural biological processes. The peptide is then extracted and purified for use.

Analyse Chemischer Reaktionen

Types of Reactions: Angiotensin pentapeptide can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in SPPS.

Major Products:

Oxidation Products: Methionine sulfoxide-containing peptides.

Reduction Products: Restored methionine-containing peptides.

Substitution Products: Peptide analogs with modified amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

Hypertension Management

Angiotensin II is primarily known for its role in regulating blood pressure. It acts as a potent vasoconstrictor, influencing vascular resistance and blood volume. Recent studies have highlighted the comparative effectiveness of angiotensin-converting enzyme inhibitors (ACEIs) and angiotensin receptor blockers (ARBs) in managing major adverse cardiovascular events, particularly in patients with diabetes . The modulation of angiotensin peptides has been shown to improve treatment efficacy in hypertension through various mechanisms:

- Combination Therapies : Novel therapeutic approaches that target multiple components of the renin-angiotensin system (RAS) are being explored. For instance, drugs that enhance the ACE2/angiotensin-(1-7)/Mas axis can counteract the harmful effects of the ACE/angiotensin II pathway .

- Gene Therapy : Research indicates that gene therapy targeting angiotensinogen can suppress its expression at the RNA level, providing a new avenue for hypertension treatment .

Metabolic Disorders

Diabetes and Insulin Regulation

Angiotensin peptides have been implicated in glucose metabolism and insulin secretion. Studies suggest that certain angiotensin metabolites may enhance insulin sensitivity and regulate glucose homeostasis, making them potential therapeutic targets for managing diabetes . The modulation of these pathways could lead to improved outcomes in diabetic patients.

Pain Regulation

Analgesic Properties

Emerging evidence suggests that angiotensin-related peptides may play a role in pain modulation. Angiotensin II has been found to influence pain pathways, potentially offering new insights into pain management strategies . Understanding these mechanisms could lead to the development of novel analgesics that leverage the properties of angiotensin peptides.

Infectious Disease Applications

Antimalarial Activity

Recent research has uncovered the potential of synthetic angiotensin II derivatives as antimalarial agents. In murine models, these peptides demonstrated protective effects against severe manifestations of malaria without significantly affecting blood pressure . This dual functionality presents an exciting opportunity for developing new treatments that address both cardiovascular issues and infectious diseases.

Therapeutic Innovations

Peptide Engineering

Advancements in peptide synthesis and engineering have opened new avenues for therapeutic applications of angiotensin peptides. The development of synthetic analogs with enhanced stability and reduced side effects is a focal point in current research. For example, constrained derivatives of angiotensin II have shown increased resistance to proteolytic degradation, which could enhance their therapeutic applicability .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Ocaranza et al., 2010 | Cardiovascular Remodeling | Demonstrated that angiotensin-(1-7) reduces cardiac fibrosis in hypertensive models. |

| Fattah et al., 2016 | Gene Therapy | Showed cardioprotective effects of Ang 1-9 in myocardial infarction models. |

| Yu et al., 2016 | Insulin Regulation | Found that Ang 1-5 stimulates atrial natriuretic peptide release, enhancing cardioprotection. |

Wirkmechanismus

Angiotensin pentapeptide exerts its effects by interacting with specific receptors in the body, primarily the angiotensin II type 1 receptor. This interaction leads to a cascade of intracellular signaling events that result in vasoconstriction, increased blood pressure, and fluid retention. The peptide also influences the release of aldosterone, a hormone that regulates sodium and water balance in the kidneys. By modulating these pathways, this compound plays a critical role in maintaining cardiovascular homeostasis.

Vergleich Mit ähnlichen Verbindungen

Angiotensin pentapeptide can be compared to other peptides in the renin-angiotensin system, such as:

Angiotensin II: The parent peptide from which the pentapeptide is derived. Angiotensin II has a broader range of biological activities and a longer amino acid sequence.

Angiotensin III: Another fragment of angiotensin II, consisting of the amino acid sequence from the second to the eighth position. It has similar but distinct biological effects compared to the pentapeptide.

Angiotensin IV: A shorter fragment of angiotensin II, consisting of the amino acid sequence from the third to the eighth position. It has unique effects on cognitive function and memory.

Uniqueness: this compound is unique in its specific sequence and its ability to selectively interact with the angiotensin II type 1 receptor. This selective interaction allows for targeted modulation of blood pressure and fluid balance, making it a valuable compound for therapeutic research.

Biologische Aktivität

Angiotensin pentapeptide, specifically angiotensin II (Ang II) and its derivatives, plays a crucial role in the renin-angiotensin system (RAS), influencing cardiovascular and renal functions. This article delves into the biological activities of angiotensin pentapeptides, focusing on their effects on blood pressure regulation, inflammation, and potential therapeutic applications.

Overview of Angiotensin Peptides

Angiotensin peptides are derived from the precursor angiotensinogen and are primarily involved in regulating blood pressure and fluid balance. The most studied peptides include:

- Angiotensin I (Ang I) : Inactive precursor converted to Ang II by ACE.

- Angiotensin II (Ang II) : A potent vasoconstrictor that increases blood pressure.

- Angiotensin-(1-7) : A counter-regulatory peptide with vasodilatory effects.

- Angiotensin-(1-9) : A metabolite with emerging therapeutic potential.

1. Blood Pressure Regulation

Angiotensin pentapeptides are primarily known for their role in blood pressure modulation. Ang II exerts its effects through two main receptors:

- AT1 Receptor : Mediates vasoconstriction, sodium retention, and aldosterone secretion.

- AT2 Receptor : Counteracts some of the actions of Ang II, promoting vasodilation and natriuresis.

Case Study : A study on spontaneously hypertensive rats demonstrated that Ang-(1-9) significantly reduced systolic blood pressure and cardiac hypertrophy through AT2 receptor activation .

| Peptide | Effect on Blood Pressure | Mechanism |

|---|---|---|

| Ang II | Increases | AT1 receptor |

| Ang-(1-7) | Decreases | AT2 receptor |

| Ang-(1-9) | Decreases | AT2 receptor |

2. Inflammation and Immune Response

Recent research indicates that angiotensin peptides may modulate inflammatory responses. For instance, Ang-(1-7) has been shown to inhibit pro-inflammatory cytokines, suggesting a protective role in inflammatory diseases.

Research Findings :

- In a study involving heart failure patients, elevated levels of Ang-(1-7) correlated with reduced inflammation markers .

- Synthetic derivatives of Ang II exhibited enhanced stability and reduced inflammatory responses in mouse models .

3. Potential Therapeutic Applications

The unique properties of angiotensin pentapeptides have led to exploration in various therapeutic areas:

- Heart Failure : Recombinant human ACE2 (rhACE2) has been shown to convert Ang II into beneficial peptides like Ang-(1-7) and Ang-(1-9), potentially normalizing elevated Ang II levels in heart failure patients .

- Diabetic Peripheral Neuropathy : Pharmacological inhibition of the angiotensin system may prevent complications associated with type 2 diabetes mellitus .

Stability and Structure

Stability is a critical factor for therapeutic applications. Studies have shown that synthetic derivatives of angiotensin peptides can be engineered to resist proteolytic degradation while retaining biological activity. For example, a constrained derivative of Ang II demonstrated significant stability compared to its parent compound .

Eigenschaften

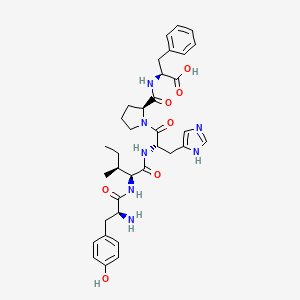

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H45N7O7/c1-3-21(2)30(41-31(44)26(36)16-23-11-13-25(43)14-12-23)33(46)39-27(18-24-19-37-20-38-24)34(47)42-15-7-10-29(42)32(45)40-28(35(48)49)17-22-8-5-4-6-9-22/h4-6,8-9,11-14,19-21,26-30,43H,3,7,10,15-18,36H2,1-2H3,(H,37,38)(H,39,46)(H,40,45)(H,41,44)(H,48,49)/t21-,26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHGVQMTIJAUOM-RSGBUPOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H45N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200520 | |

| Record name | Angiotensin pentapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

675.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52530-60-6 | |

| Record name | Angiotensin pentapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052530606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin pentapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.